![molecular formula C14H11ClO2 B7762990 Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762990.png)
Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 3’ position and a carboxylate ester group at the 3 position. Biphenyl derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods
In industrial settings, the production of Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene.
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Electrophilic Substitution: Substituted biphenyl derivatives.
Nucleophilic Substitution: Biphenyl derivatives with different substituents.
Ester Hydrolysis: 3’-chloro[1,1’-biphenyl]-3-carboxylic acid.
科学研究应用
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester and chloro groups can participate in hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
Methyl 3-chloro-3-oxopropionate: Another ester with a chloro substituent, used in similar synthetic applications.
Biphenyl-3-carboxylate: Lacks the chloro substituent but shares the biphenyl core and ester functionality.
Uniqueness
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate is unique due to the combination of the biphenyl core, chloro substituent, and ester group. This combination imparts specific chemical reactivity and physical properties, making it valuable in various applications .
属性
IUPAC Name |
methyl 3-(3-chlorophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDSGDKYTGEAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B7762927.png)
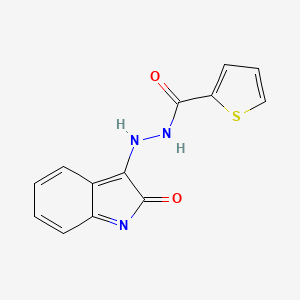
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B7762938.png)
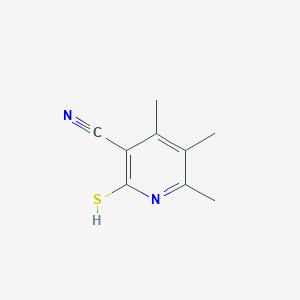
![4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine](/img/structure/B7762948.png)
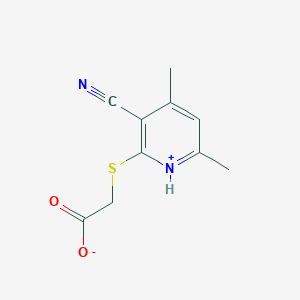
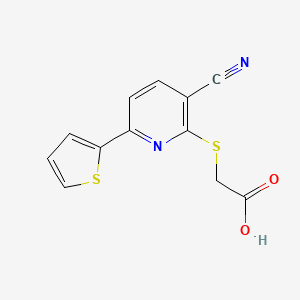
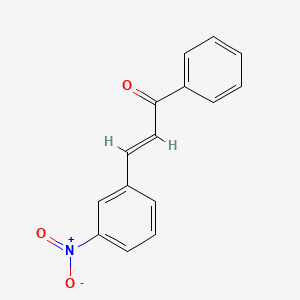
![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7762962.png)
![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7762968.png)
![6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine](/img/structure/B7762972.png)
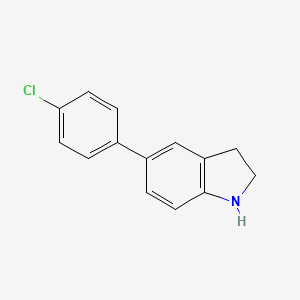
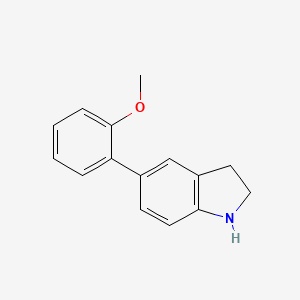
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)
